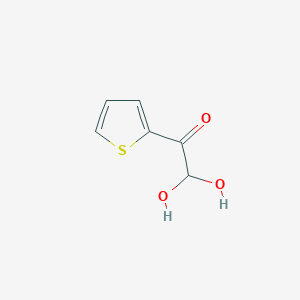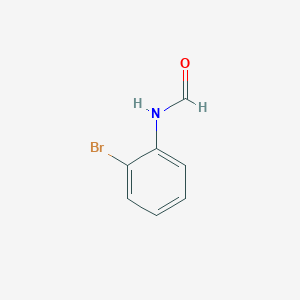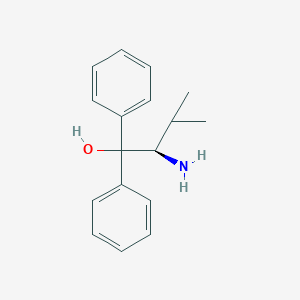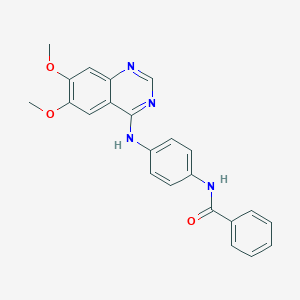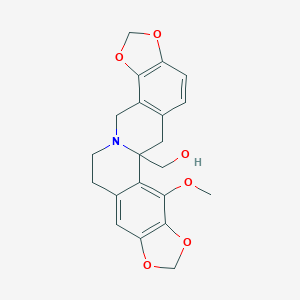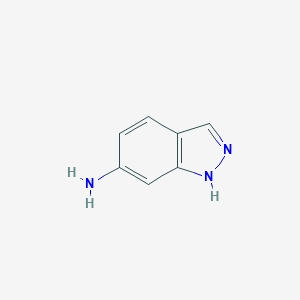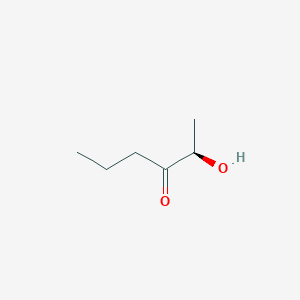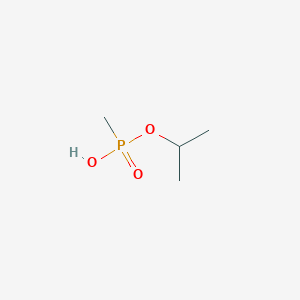![molecular formula C6H10Cl2F4OSi B160917 Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 1692-54-2](/img/structure/B160917.png)
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, also known as TMCTS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that has a wide range of applications in various fields, including organic synthesis, materials science, and surface chemistry. In
Aplicaciones Científicas De Investigación
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the preparation of functionalized surfaces, such as self-assembled monolayers. In addition, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is used as a crosslinking agent in the preparation of silicone elastomers and in the modification of polymers.
Mecanismo De Acción
The mechanism of action of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is not fully understood. However, it is believed to react with hydroxyl groups present on the surface of materials, forming a covalent bond with the surface. This results in the formation of a stable, functionalized surface that can be used for a variety of applications.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical, with no significant hazards associated with its use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to handle and store, making it a popular choice for researchers. However, there are some limitations to its use. For example, it can be difficult to control the extent of functionalization when using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, which can lead to inconsistent results. In addition, it can be expensive, which may limit its use in some laboratories.
Direcciones Futuras
There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research. One area of interest is the development of new functionalized surfaces using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. This could lead to the creation of new materials with unique properties and applications. Another area of interest is the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the synthesis of new silicon-containing compounds. This could lead to the development of new drugs, catalysts, and materials. Finally, there is potential for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the field of nanotechnology, where it could be used to create new nanostructures with unique properties.
Conclusion:
In conclusion, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a versatile reagent that has a wide range of applications in scientific research. It is commonly used in organic synthesis, materials science, and surface chemistry. While there are some limitations to its use, it is considered to be a low-risk chemical with no significant hazards associated with its use. There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research, including the development of new functionalized surfaces, the synthesis of new silicon-containing compounds, and the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in nanotechnology.
Métodos De Síntesis
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be synthesized using a variety of methods. One of the most common methods is the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl magnesium bromide. This reaction results in the formation of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane as a colorless liquid. Another method involves the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propene in the presence of a catalyst such as palladium on carbon.
Propiedades
Número CAS |
1692-54-2 |
|---|---|
Nombre del producto |
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Fórmula molecular |
C6H10Cl2F4OSi |
Peso molecular |
273.12 g/mol |
Nombre IUPAC |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
Clave InChI |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
SMILES canónico |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Otros números CAS |
1692-54-2 |
Sinónimos |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



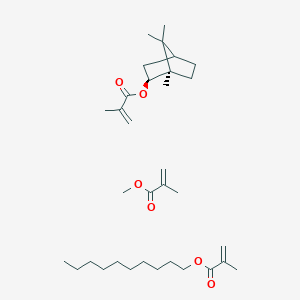
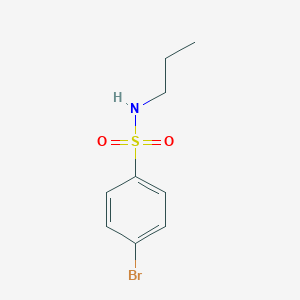
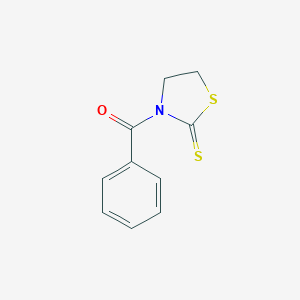
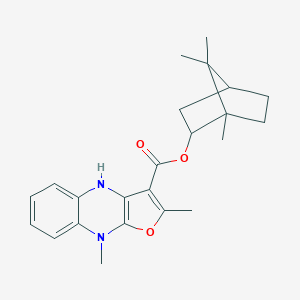
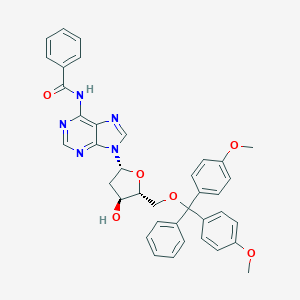
![3-Amino-9H-pyrido[3,4-b]indole](/img/structure/B160850.png)
